molecular formula C8H7NO B014957 3-(3-Pyridyl)acrolein CAS No. 28447-15-6

3-(3-Pyridyl)acrolein

Cat. No. B014957
CAS RN: 28447-15-6
M. Wt: 133.15 g/mol
InChI Key: FLPQTOXLAPFNMR-DUXPYHPUSA-N
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Description

3-(3-Pyridyl)acrolein (3PA) is an organic compound with the chemical formula C7H6NO2. It is a colorless liquid with a pungent odor and is classified as a heterocyclic aldehyde. 3PA is a versatile and useful compound with a wide range of applications in scientific research and laboratory experiments. The synthesis of 3PA is relatively simple and can be accomplished through a variety of methods.

Scientific Research Applications

  • Formation in Secondary Organic Aerosols : Acrolein acts as a precursor in secondary organic aerosols, forming nitrogen-containing organic compounds like 3-picoline and 3-picolinium in gas and liquid phases respectively (Li et al., 2018).

  • Biomarkers for Oxidative Stress : Protein-bound acrolein serves as a potential marker for oxidative stress and long-term protein damage, relevant in aging, atherosclerosis, and diabetes (Uchida et al., 1998).

  • Diagnostic Tool in Neurological Conditions : Detection of acrolein could assist in diagnosing and guiding treatment for multiple sclerosis and spinal cord injury, with a focus on less invasive methods based on 3-hydroxypropylmercapturic acid (Tully et al., 2014).

  • Role in Respiratory Diseases : Acrolein induces apoptosis via the mitochondrial pathway, contributing to respiratory diseases and environmental pollution (Tanel & Averill-Bates, 2005).

  • Carcinogenic Effects : It is a major carcinogen for lung and bladder, causing cancer through DNA damage and inhibition of DNA repair (Tang et al., 2011).

  • Formation of DNA Adducts : Acrolein-modified polydeoxyadenylic acid and DNA form exocyclic adducts, detectable through postlabeling analysis, indicating its potential genotoxicity (Smith et al., 1990).

  • Therapeutic Potential in Neurodegenerative Disorders : Cellular defenses upregulated by certain compounds protect against acrolein-induced neurotoxicity, offering potential treatments for neurodegenerative disorders (Jia et al., 2009).

  • Environmental Health and Disease : Acrolein exposure from sources like coal, wood, paper, and tobacco smoke is associated with increased cardiovascular disease risk and other health issues (DeJarnett et al., 2014).

  • Chemical Transformations in Cancer Research : The synthesis of certain compounds from acrolein has shown cytostatic activity against various cancers, suggesting its utility in cancer research (Nantka-Namirski & Kaczmarek, 1978).

Safety and Hazards

Acrolein is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause irritation to eyes, skin, and mucous membrane, and decrease pulmonary function . Chronic exposure to acrolein through cigarette smoke has been linked to the development of asthma, acute lung injury, chronic obstructive pulmonary disease (COPD), and even respiratory cancers .

properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1-7H/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPQTOXLAPFNMR-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28447-15-6
Record name NSC211742
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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